BenchChemオンラインストアへようこそ!

Cupric anthranilate

Analgesic drug development Copper-based pharmacology Pain model research

Cupric anthranilate, also termed bis(anthranilato)copper(II) or Cu(II)(anthranilate)₂, is a 1:2 metal-to-ligand coordination compound with the molecular formula C₁₄H₁₄CuN₂O₄ and a molecular weight of 337.82 g·mol⁻¹. It is formed by the chelation of two anthranilate (2-aminobenzoate) anions to a central Cu(II) ion, typically through the amino nitrogen and carboxylate oxygen donor atoms.

Molecular Formula C14H14CuN2O4
Molecular Weight 337.82 g/mol
CAS No. 15442-49-6
Cat. No. B230958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric anthranilate
CAS15442-49-6
Synonymso-Aminobenzoic acid copper complex
Molecular FormulaC14H14CuN2O4
Molecular Weight337.82 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)[NH-].C1=CC=C(C(=C1)C(=O)O)[NH-].[Cu+2]
InChIInChI=1S/2C7H7NO2.Cu/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);
InChIKeyVTWQECKHLTVQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cupric Anthranilate (CAS 15442-49-6): A Copper(II)–Anthranilate Coordination Complex for Analgesic, Catalytic, and Anti-Inflammatory Research


Cupric anthranilate, also termed bis(anthranilato)copper(II) or Cu(II)(anthranilate)₂, is a 1:2 metal-to-ligand coordination compound with the molecular formula C₁₄H₁₄CuN₂O₄ and a molecular weight of 337.82 g·mol⁻¹ . It is formed by the chelation of two anthranilate (2-aminobenzoate) anions to a central Cu(II) ion, typically through the amino nitrogen and carboxylate oxygen donor atoms [1]. This complex belongs to the class of copper(II) carboxylate coordination compounds that have been investigated for analgesic, anti-inflammatory, catalytic, and antipathogenic applications. Unlike simple copper salts or the free anthranilic acid ligand, the pre-organized Cu(II)–anthranilate chelate exhibits distinct pharmacological speciation behaviour and catalytic activity that cannot be replicated by physical mixtures or structurally related ligand systems.

Why In-Class Copper Complexes or Free Anthranilic Acid Cannot Substitute for Cupric Anthranilate in Research and Industrial Applications


Substituting cupric anthranilate with free anthranilic acid, other copper(II) salts, or even structurally analogous copper complexes (e.g., copper salicylate) leads to fundamentally different performance profiles because the anthranilate ligand imparts a unique combination of (i) pH-dependent copper mobilisation in inflammatory microenvironments that salicylate cannot match [1], (ii) a specific Cu–N,O coordination geometry that governs catalytic 4-nitrophenol reduction kinetics not observed with Zn, Mn, Al, Ni, or Cr anthranilates [2], and (iii) analgesic potency in vivo that exceeds both the parent ligand and inorganic copper salts [3]. Simply blending copper ions with anthranilic acid does not guarantee in situ formation of the bis-chelate under physiological or reaction conditions; the pre-formed, isolated complex ensures defined stoichiometry, speciation, and batch-to-batch reproducibility essential for both pharmacological studies and catalytic processes.

Quantitative Differentiation Evidence for Cupric Anthranilate vs. Analogues and Alternatives


Superior In Vivo Analgesic Efficacy of Cu(II)(Anthranilate)₂ Compared with Parent Ligand and Inorganic Copper Salts

In a direct head-to-head comparative study, Cu(II)(anthranilate)₂ was found to be a more effective analgesic than its parent ligand (anthranilic acid), Cu(II)(chloride)₂, and Cu(II)₂(acetate)₄ in both the Writhing Mouse and Adjuvant Arthritic Rat pain models following subcutaneous and oral administration [1]. The same study reported that Cu(II)₂(indomethacin)₄ was as effective as morphine, while Cu(II)(salicylate)₂ was more potent and had more sustained activity than salicylic acid, establishing a broader structure–activity framework within which Cu(II)(anthranilate)₂ belongs to the subset of copper complexes that significantly outperform their corresponding free ligands [1]. The patent literature further specifies that copper coordination compounds of this class, including bis(anthranilato)copper(II), are administered therapeutically at doses of 2 to 165 mg·kg⁻¹ body weight, providing a defined window for preclinical analgesic evaluation [2].

Analgesic drug development Copper-based pharmacology Pain model research

pH-Dependent Copper Mobilisation in Inflammatory Synovial Fluid: Anthranilate vs. Salicylate as OH-Inactivating Ligands

Computer-aided speciation studies under physiological conditions revealed a critical mechanistic divergence between anthranilate and salicylate as copper-binding ligands [1]. While salicylate failed to exhibit improved copper complexation in synovial fluid compared with blood plasma across the entire pH range of 7.4 to 5.5, anthranilate mobilised increasing fractions of copper(II) as the pH decreased—precisely the condition encountered during progressive inflammation (the lower the pH, the greater the copper–anthranilate binding) [1]. This pH-responsive copper recruitment directly correlated with the ability of the copper–anthranilate complex to inactivate hydroxyl radicals (•OH) through a binding-dependent mechanism, whereas salicylate relied solely on bulk scavenging properties [1]. The quantitative speciation modelling was performed using glass electrode potentiometry under physiological conditions (37 °C, 0.15 mol·dm⁻³ NaCl), with ternary copper(II)–histidine–anthranilate equilibria also determined to simulate blood plasma competition [1].

Anti-inflammatory mechanisms Copper speciation Rheumatoid arthritis research

High Catalytic Activity of Cu(II) Anthranilate for 4-Nitrophenol Reduction vs. Eight Other Metal Anthranilates

In a systematic screen of ten metal anthranilate complexes (Zn, Bi, Ag, Fe, Co, Cu, Mn, Al, Ni, Cr), the Cu(II) complex (complex 6) and Co(II) complex (complex 5) exhibited the highest catalytic activity for the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP), with complete conversion achieved within 30 minutes at ambient temperature [1]. In stark contrast, the Zn(II), Mn(II), Al(III), Ni(II), and Cr(III) anthranilate complexes showed no catalytic activity even after 70 minutes under identical conditions [1]. The Bi(III) and Ag(I) complexes displayed intermediate activity, requiring approximately 50 minutes for completion [1]. Additionally, the Cu(II) anthranilate complex possessed one of the highest BET surface areas among the series (20.27 m²·g⁻¹ vs. 4.88–18.30 m²·g⁻¹ for other complexes), a property that favours catalytic applications by providing greater accessible active sites [1].

Catalytic reduction 4-Nitrophenol degradation Environmental remediation

Positional Isomer Reactivity Advantage: 2-Aminobenzoic Acid Outperforms 3- and 4-Isomers in Solid-State Copper Complex Formation

In solid-state reactivity studies comparing the three positional isomers of aminobenzoic acid with copper acetate and basic copper carbonate, the 2-aminobenzoic acid (anthranilic acid) exhibited the highest reactivity in forming bis(aminobenzoato)copper(II) complexes, with the order of reactivity being 2-aminobenzoic acid > 4-aminobenzoic acid > 3-aminobenzoic acid [1]. Kinetic data were recorded at various temperatures for fixed particle sizes under constant compaction, confirming that the ortho-substitution pattern (2-amino group adjacent to the carboxylate) uniquely facilitates the chelation-driven solid-state reaction that yields cupric anthranilate [1]. Copper acetate was found to be more reactive than copper carbonate as the copper source [1].

Solid-state synthesis Coordination chemistry Precursor reactivity

Priority Application Scenarios for Cupric Anthranilate Based on Quantitative Differentiation Evidence


Preclinical Analgesic Lead Optimisation in Copper-Dependent Opioid Receptor Programmes

Cu(II)(anthranilate)₂ is superior to both free anthranilic acid and inorganic copper salts as an analgesic agent in rodent pain models [1]. Researchers conducting structure–activity relationship (SAR) studies on copper coordination compounds for pain management should prioritise this pre-formed bis-chelate over physical mixtures to ensure reproducible pharmacokinetic speciation and efficacy evaluation [1]. The established therapeutic dose range of 2–165 mg·kg⁻¹ provides a defined starting point for dose–response studies [2].

Mechanistic Anti-Inflammatory Research Targeting pH-Responsive Copper Delivery at Inflammatory Sites

Cupric anthranilate's unique ability to mobilise copper in a pH-dependent manner within the synovial fluid pH range (7.4–5.5)—a property not shared by copper salicylate—makes it a tool compound for investigating inflammation-gated copper delivery and hydroxyl radical inactivation mechanisms [3]. Studies of rheumatoid arthritis and localised inflammatory conditions can exploit this differential speciation behaviour to probe copper's role in oxidative stress modulation at acidic inflammatory loci.

Catalytic Degradation of Nitrophenol Pollutants Using Well-Characterised Cu(II) Anthranilate Heterogeneous Catalysts

With complete 4-nitrophenol-to-4-aminophenol conversion in ≤30 min at room temperature, and a BET surface area of 20.27 m²·g⁻¹, Cu(II) anthranilate outperforms Zn, Mn, Al, Ni, and Cr anthranilates (all inert) and matches the activity of Co(II) anthranilate [4]. This positions cupric anthranilate as a viable candidate for catalytic wastewater treatment modules where rapid, room-temperature reduction of nitrophenol contaminants is required, with the added advantage of easy separation due to its high insolubility in aqueous media.

Solid-State Synthesis and Process Development Exploiting the Ortho-Isomer Kinetic Advantage

The demonstrated reactivity advantage of 2-aminobenzoic acid over its 3- and 4-isomers in solid-state reactions with copper acetate [5] informs process chemists that anthranilic acid is the preferred precursor for efficient, high-yield solid-state preparation of cupric anthranilate. This knowledge reduces the risk of selecting a less reactive isomer and supports the development of scalable, solvent-minimised manufacturing protocols.

Quote Request

Request a Quote for Cupric anthranilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.